2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with pyridin-4-ylmethylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of 2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
- 3-acetoxy-2-methyl-N-(pyridin-4-ylmethyl)benzamide
- 2,6-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the pyridin-4-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-4-3-5-13(20-2)14(12)15(18)17-10-11-6-8-16-9-7-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
WGJQFYZXXYPENK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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